

# Application of C.I. Disperse Orange 31 for Dyeing Polyester Microfiber Fabrics

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## Compound of Interest

Compound Name: Disperse orange 31

Cat. No.: B1595486

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## Application Notes

### Introduction

C.I. **Disperse Orange 31** is a single azo disperse dye known for its red-orange to yellow-red shade on synthetic fibers.[1][2] It is applied to polyester (PES) and its blends through high-temperature exhaust dyeing or printing methods.[1] The dyeing of polyester microfibers presents unique challenges and considerations compared to standard polyester. Due to their significantly larger surface area per unit mass, microfibers require a higher concentration of dye (often two to three times more) to achieve a comparable depth of shade. This increased dye requirement can affect the fastness properties of the final product, particularly lightfastness. Furthermore, the dense packing of microfibers in the fabric structure can impede wetting and uniform dye penetration, necessitating careful control of the dyeing process.

### Dyeing Mechanism

The application of **Disperse Orange 31** to polyester fibers follows a solid-solution mechanism. The dye, which is sparingly soluble in water, is applied from a fine aqueous dispersion. The dyeing process involves several key stages:

- **Dispersion:** The dye particles are kept suspended in the dyebath with the aid of dispersing agents.
- **Diffusion to Fiber Surface:** Dye molecules slowly dissolve from the dispersed particles into the water and are transported to the fiber surface.

- **Adsorption:** Dye molecules are adsorbed onto the surface of the polyester microfiber.
- **Diffusion into Fiber:** At high temperatures (typically above the glass transition temperature of polyester,  $\sim 80^{\circ}\text{C}$ ), the amorphous regions of the polymer chains become mobile, allowing the dye molecules to diffuse into the fiber matrix.[3]
- **Fixation:** Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer, where they are held by van der Waals forces and hydrogen bonds.[3]

High-temperature dyeing ( $120\text{-}140^{\circ}\text{C}$ ) is the preferred method as it provides sufficient energy to swell the fiber and facilitate rapid dye diffusion without the need for chemical carriers, which can have environmental and performance drawbacks.[2]

## Key Process Parameters

- **Temperature:** The dyeing rate is highly dependent on temperature. For polyester microfibers, a temperature of  $130\text{-}135^{\circ}\text{C}$  is commonly employed to ensure adequate dye penetration and leveling.[2]
- **pH:** The dyebath must be maintained at an acidic pH, typically between 4.5 and 5.5, using a buffer system like acetic acid/sodium acetate. This pH range ensures the stability of the disperse dye and prevents degradation of the polyester fiber.
- **Dispersing Agents:** These are crucial for maintaining a stable, fine dispersion of the dye particles, preventing aggregation at high temperatures, which would otherwise lead to unlevel dyeing and specking.[4] Anionic surfactants are commonly used for this purpose.
- **Leveling:** Proper control of the rate of temperature rise (e.g.,  $1\text{-}2^{\circ}\text{C}/\text{minute}$ ) is critical for achieving a level dyeing, especially with the high dye uptake rates of microfibers.
- **Reduction Clearing:** After dyeing, a vital after-treatment step called reduction clearing is performed. This process uses a reducing agent (e.g., sodium hydrosulfite) under alkaline conditions to strip any unfixed dye particles from the fiber surface.[5] This step is essential for achieving optimal wash, crocking, and sublimation fastness.[3]

## Experimental Protocols

## Protocol 1: High-Temperature Exhaust Dyeing of Polyester Microfiber

This protocol describes a standard laboratory procedure for dyeing a 10 g sample of polyester microfiber fabric with C.I. **Disperse Orange 31** to a 2.0% depth of shade.

### 1. Materials and Equipment:

- Polyester microfiber fabric (10 g), pre-scoured
- C.I. **Disperse Orange 31** (0.2 g)
- Dispersing agent (e.g., sodium lignosulfonate based)
- Acetic acid (glacial)
- Sodium acetate
- Sodium hydrosulfite (Sodium dithionite)
- Sodium hydroxide
- Laboratory-scale high-temperature dyeing machine (e.g., Mathis Labomat or similar)
- Beakers, graduated cylinders, and magnetic stirrer
- pH meter
- Spectrophotometer for color measurement

### 2. Procedure:

#### 2.1 Dyebath Preparation:

- Set the liquor-to-goods ratio (L:R) to 10:1. For a 10 g fabric sample, the total bath volume will be 100 mL.

- Prepare a dispersion of the dye. In a small beaker, paste 0.2 g of C.I. **Disperse Orange 31** with a small amount of water. Add this paste to approximately 50 mL of water under constant stirring.
- Add 1.0 g/L (0.1 g for 100 mL) of a suitable dispersing agent to the dyebath.
- Add 0.5 g/L (0.05 g for 100 mL) of sodium acetate.
- Adjust the pH of the dyebath to 4.5 - 5.0 using acetic acid.
- Add the remaining water to bring the total volume to 100 mL.

## 2.2 Dyeing Cycle:

- Place the pre-wetted 10 g polyester microfiber fabric sample into the dyeing vessel.
- Add the prepared dyebath.
- Seal the vessel and place it in the dyeing machine.
- Set the initial temperature to 60°C.
- Increase the temperature from 60°C to 130°C at a rate of 2°C per minute.
- Hold the temperature at 130°C for 45-60 minutes.
- Cool the bath down to 70°C at a rate of 3°C per minute.
- Drain the dyebath.

## 2.3 Reduction Clearing:

- Prepare a new bath at a 10:1 L:R (100 mL) at 70°C.
- Add the following chemicals to the bath:
  - Sodium Hydroxide: 2.0 g/L (0.2 g)
  - Sodium Hydrosulfite: 2.0 g/L (0.2 g)

- Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[3]
- Drain the reduction clearing bath.

#### 2.4 Rinsing and Neutralization:

- Rinse the fabric thoroughly with hot water (60°C) for 10 minutes.
- Perform a neutralization rinse with a bath containing 0.5 g/L acetic acid at 50°C for 5 minutes.[6]
- Rinse with cold water until the water runs clear.
- Squeeze the fabric and allow it to air dry.

## Data Presentation

### Table 1: Typical Fastness Properties of C.I. Disperse Orange 31 on Polyester

This table summarizes the expected fastness ratings for C.I. **Disperse Orange 31** on conventional polyester fabric. Note that for microfiber, light fastness may be reduced by 0.5 to 1 point for an equivalent depth of shade.

Fastness Test	Standard	Rating	Reference
Light Fastness (Xenon Arc)	ISO 105-B02	5-6	<a href="#">[1]</a>
Washing Fastness (Shade Change)	ISO 105-C06 (C2S)	4-5	<a href="#">[1]</a>
Washing Fastness (Staining on PES)	ISO 105-C06 (C2S)	5	<a href="#">[1]</a>
Perspiration Fastness (Alkaline)	ISO 105-E04	5	<a href="#">[1]</a>
Ironing Fastness (Hot Press)	ISO 105-X11	4-5	<a href="#">[1]</a>
Sublimation Fastness	ISO 105-P01 (180°C, 30s)	4	<a href="#">[7]</a>
Crock/Rubbing Fastness (Dry)	ISO 105-X12	4-5	-
Crock/Rubbing Fastness (Wet)	ISO 105-X12	4	-

Ratings are on a scale of 1 to 5, with 5 being the highest fastness. Light fastness is rated on a scale of 1 to 8.

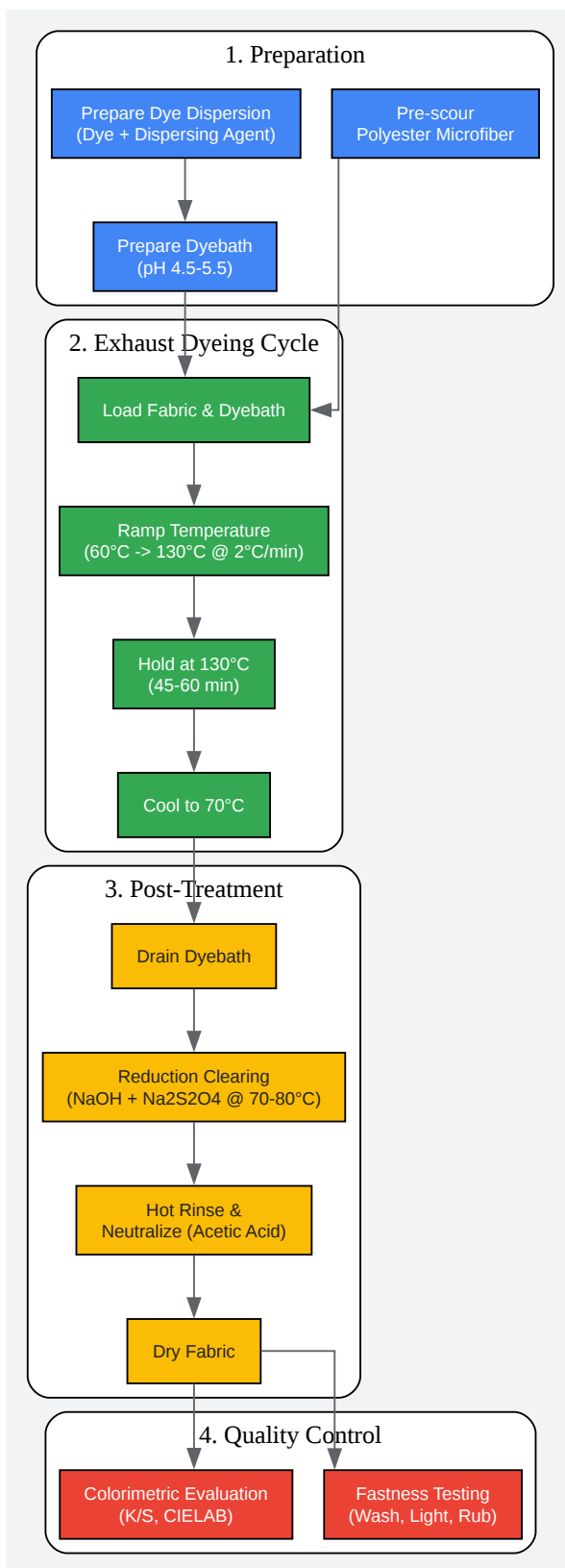
## Table 2: Effect of Dyeing Temperature on Color Yield (K/S)

This table presents illustrative data on the effect of the final dyeing temperature on the color yield (K/S value) for a typical medium-energy disperse orange dye on polyester microfiber.

Temperature (°C)	Dwell Time (min)	K/S Value (at $\lambda_{\text{max}}$ )
110	60	10.2
120	60	14.5
130	60	18.8
135	60	19.1

K/S values are representative and will vary based on specific dye concentration, substrate, and measurement equipment.

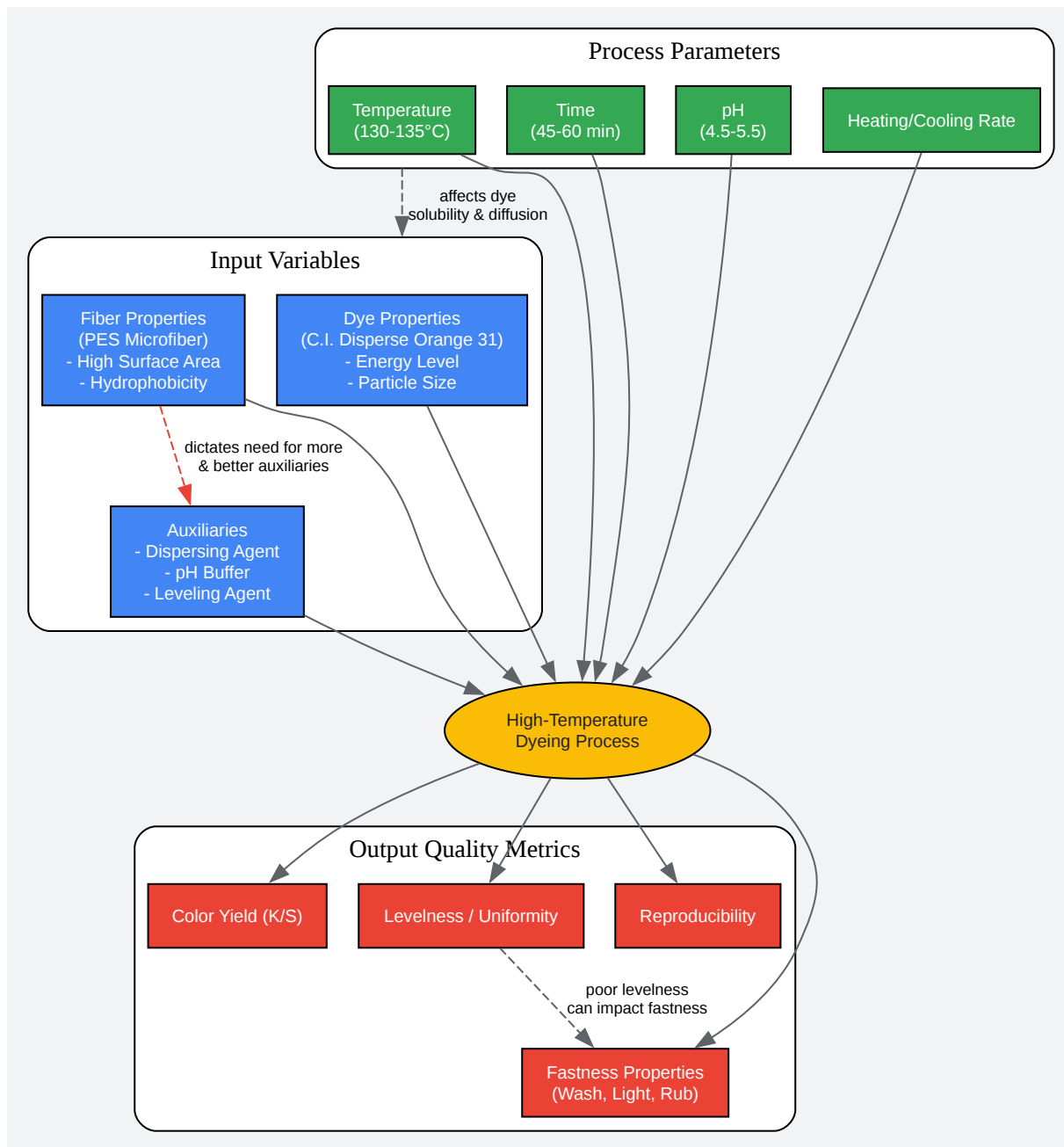
## Visualizations



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Caption: Experimental workflow for dyeing polyester microfiber with **Disperse Orange 31**.





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Caption: Key factors influencing the dyeing of polyester microfiber fabrics.

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